molecular formula C13H20N2O B11819477 5-(1-Isopropylpyrrolidin-2-yl)-2-methoxypyridine

5-(1-Isopropylpyrrolidin-2-yl)-2-methoxypyridine

Katalognummer: B11819477
Molekulargewicht: 220.31 g/mol
InChI-Schlüssel: QCYODRFILJSDMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1-Isopropylpyrrolidin-2-yl)-2-methoxypyridine is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methoxy group and a pyrrolidine ring with an isopropyl group attached to it. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Isopropylpyrrolidin-2-yl)-2-methoxypyridine typically involves the reaction of 2-methoxypyridine with a suitable pyrrolidine derivative. One common method involves the use of 1-isopropylpyrrolidine as a starting material, which is then reacted with 2-methoxypyridine under specific conditions to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the industrial production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-(1-Isopropylpyrrolidin-2-yl)-2-methoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce reduced pyrrolidine derivatives. Substitution reactions can result in the formation of various substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

5-(1-Isopropylpyrrolidin-2-yl)-2-methoxypyridine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-(1-Isopropylpyrrolidin-2-yl)-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the methoxy group and the isopropyl group in 5-(1-Isopropylpyrrolidin-2-yl)-2-methoxypyridine distinguishes it from other similar compounds. These functional groups can influence the compound’s chemical reactivity, biological activity, and overall properties, making it unique and valuable for specific applications .

Eigenschaften

Molekularformel

C13H20N2O

Molekulargewicht

220.31 g/mol

IUPAC-Name

2-methoxy-5-(1-propan-2-ylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C13H20N2O/c1-10(2)15-8-4-5-12(15)11-6-7-13(16-3)14-9-11/h6-7,9-10,12H,4-5,8H2,1-3H3

InChI-Schlüssel

QCYODRFILJSDMQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1CCCC1C2=CN=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.